
N-Benzylbenzenesulfonamide
Overview
Description
N-Benzylbenzenesulfonamide is an organic compound with the molecular formula C13H13NO2S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylbenzenesulfonamide can be synthesized through a reaction between benzylamine and benzenesulfonyl chloride. The general procedure involves the following steps:
- Dissolve benzylamine in anhydrous dichloromethane under ice cooling.
- Add a solution of benzenesulfonyl chloride in dichloromethane dropwise to the benzylamine solution.
- Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Benzylation via SN1-like Mechanism
Benzylation of the sulfonamide nitrogen proceeds through a proposed SN1-like pathway:
- Carbocation formation : Benzyl bromide generates a stabilized benzylic carbocation.
- Nucleophilic attack : The sulfonamide nitrogen attacks the carbocation, facilitated by mild bases (e.g., K₂CO₃) .
Evidence :
- Kinetic studies show rate dependence on carbocation stability .
- Crystallographic data (orthorhombic Pna2₁ space group) confirm the product’s structure, with S–O bond lengths (~1.434 Å) and torsion angles (84.2°) consistent with tetrahedral sulfur geometry .
Nickel-Catalyzed Hydroaminoalkylation
N-Benzylbenzenesulfonamide derivatives participate in Ni-catalyzed hydroaminoalkylation with alkynes, forming allylic amines. For example:
- Substrate : N-Triisopropylbenzenesulfonyl (TPS)-protected amine.
- Catalyst : Ni/IPr/PCy₃ (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).
- Conditions : 80°C, yielding >95% allylic amines .
Mechanism :
- Oxidative cyclometallation : Nickelacycle intermediates form via ligand-to-ligand hydrogen transfer (LLHT) .
- DFT calculations : Activation energy of 24.8 kcal/mol for the turnover-limiting step .
Manganese-Catalyzed N-Alkylation
Manganese(I) catalysts enable N-alkylation using alcohols via a borrowing-hydrogen mechanism:
Scope :
- Primary/secondary alcohols (e.g., benzyl alcohol, cyclohexanol) .
- Tolerance for electron-withdrawing/donating substituents .
Oxidative Debenzylation
The benzyl group is cleaved under oxidative conditions:
- Reagent : Bromo radical (generated from N-bromosuccinimide).
- Conditions : Acetonitrile, 80°C, yielding >90% debenzylated sulfonamides .
Applications :
Ureido Derivative Formation
This compound reacts with urea precursors to form ureidoethylaminobenzyl derivatives, showing carbonic anhydrase inhibition (Ki = 68.4–458.1 nM) .
Coupling with Organometallics
SO₂ insertion reactions using Grignard reagents yield sulfonamides under mild conditions (0°C to rt) .
Table 1: Key Reaction Conditions and Yields
Table 2: Catalytic Systems for Functionalization
Catalyst | Ligand | Application |
---|---|---|
Ni(0) | IPr/PCy₃ | Hydroaminoalkylation |
Mn(I) | PNⁱPr | N-Alkylation |
Ru(II) | 2,2′-BpyO | Selective Alkylation |
This compound’s reactivity is leveraged in pharmaceuticals (e.g., glucocorticoid receptor modulators ) and agrochemicals (phytotoxic agents ). Future research may explore asymmetric catalysis and green solvent systems to enhance sustainability .
Scientific Research Applications
Enzyme Inhibition
N-Benzylbenzenesulfonamide derivatives have been studied for their inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). For instance, certain derivatives exhibit selective inhibition against carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. Compounds designed with the this compound moiety have shown IC50 values in the nanomolar range against CA IX, indicating potent inhibitory activity .
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
4e | CA IX | 10.93 |
4g | CA II | 1.55 |
Anticancer Activity
The anticancer potential of this compound derivatives has been explored in various studies. For example, compounds derived from this sulfonamide class have demonstrated significant antiproliferative effects in cancer cell lines, including breast cancer (MDA-MB-231). Notably, one study reported a 22-fold increase in apoptotic cells when treated with specific derivatives compared to controls . This suggests that these compounds may induce apoptosis through mechanisms involving enzyme inhibition.
Alzheimer's Disease
This compound derivatives have been investigated for their role in inhibiting γ-secretase, an enzyme involved in the production of amyloid β-peptide linked to Alzheimer's disease. Compounds such as 2-(N-benzyl-N-phenylsulfonamido)alkyl amides have shown promise in reducing amyloid plaque formation, indicating potential therapeutic applications for Alzheimer's treatment .
Anti-inflammatory Agents
The glucocorticoid receptor modulators containing the this compound structure are being developed as anti-inflammatory agents. These compounds may provide alternatives to traditional corticosteroids with potentially fewer side effects .
Synthesis and Characterization Study
A recent study synthesized N-benzyl-4-methylbenzenesulfonamide derivatives using a novel method that improved yield and reduced environmental impact. The synthesized compounds underwent crystallographic characterization, revealing structural insights that support their biological activity .
Clinical Trials for Cancer Treatment
The compound SLC-0111, a ureido-bearing p-benzenesulfonamide derivative currently in clinical trials, has shown promising results in combination therapies for pancreatic cancer patients expressing CA IX. This underscores the therapeutic relevance of benzenesulfonamide derivatives in oncology .
Mechanism of Action
The mechanism of action of N-Benzylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with proteins and other biomolecules is crucial for its biological activity .
Comparison with Similar Compounds
N-Benzylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-Butylbenzenesulfonamide: Similar in structure but with a butyl group instead of a benzyl group. It is used as a plasticizer and has different chemical properties.
N-Methylbenzenesulfonamide: Contains a methyl group and is used in various chemical syntheses.
N-Phenylbenzenesulfonamide: Has a phenyl group and is used in the production of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its benzyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
Biological Activity
N-Benzylbenzenesulfonamide is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a sulfonamide group attached to a benzyl moiety. Its structure can be represented as follows:
This compound exhibits unique chemical properties that contribute to its biological activities, including enzyme inhibition and receptor modulation.
1. Inhibition of γ-Secretase
Research indicates that derivatives of this compound can inhibit γ-secretase, an important protein complex involved in the cleavage of amyloid precursor protein (APP). This inhibition is significant in the context of Alzheimer's disease, where reduced production of amyloid β-peptide (Aβ) is desirable. Specifically, compounds such as 2-(N-benzyl-N-phenylsulfonamido)alkyl amides have demonstrated effective inhibition against this target.
Compound | Inhibition (%) | Reference |
---|---|---|
(R)-2-[(4-chlorobenzensulfonyl)-(4-methoxybenzyl)amino]-2-hexanolactam | 72% | |
(R)-2-[(4-chlorobenzensulfonyl)-(4-methoxybenzyl)amino]-4-methylpentanoic acid amide | 68% |
2. Anti-inflammatory Activity
In vivo studies have shown that this compound derivatives possess significant anti-inflammatory properties. A study evaluated the effects of various sulfonamide derivatives on carrageenan-induced rat paw edema, revealing substantial reductions in inflammation.
These findings suggest that these compounds could be developed into therapeutic agents for inflammatory conditions.
3. Antimicrobial Activity
This compound derivatives have also been tested for their antimicrobial efficacy against various pathogens. The minimum inhibitory concentration (MIC) values indicate their potency against common bacterial strains.
Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against S. aureus | Reference |
---|---|---|---|
Compound 4d | 6.72 | - | |
Compound 4h | - | 6.63 | |
Compound 4a | 6.67 (first) / 6.45 (second) | - |
These results highlight the potential of this compound derivatives as antimicrobial agents.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Calcium Channel Interaction : Some studies suggest that certain sulfonamide derivatives may influence cardiovascular function by interacting with calcium channels, leading to decreased perfusion pressure and coronary resistance .
- Glucocorticoid Receptor Modulation : The compound's ability to modulate glucocorticoid receptors suggests a role in anti-inflammatory pathways, making it a candidate for further research in chronic inflammatory diseases .
Case Study: Cardiovascular Effects
A study involving isolated rat heart models demonstrated that specific sulfonamide derivatives significantly reduced perfusion pressure, indicating their potential as cardiovascular agents.
Case Study: Anti-inflammatory Efficacy
In another study assessing the anti-inflammatory effects of this compound derivatives, researchers found that these compounds effectively inhibited carrageenan-induced edema, supporting their use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-Benzylbenzenesulfonamide with high purity and yield?
- Methodological Answer : The synthesis of this compound derivatives often involves coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C. Reaction optimization includes monitoring pH, temperature, and stoichiometry. Purification via column chromatography (e.g., silica gel, gradient elution) is critical to isolate the product, with yields typically ranging from 37% to 73% depending on substituents. For example, analogs with bulky groups may require extended reaction times or elevated temperatures .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : ¹H NMR and ¹³C NMR are indispensable for structural confirmation. Key spectral markers include sulfonamide protons (δ 7.5–8.0 ppm) and aromatic protons split into distinct multiplets. Mass spectrometry (MS) using fast atom bombardment (FAB) can confirm molecular weight (e.g., m/z 422 [M+H]⁺). For ambiguous peaks, 2D NMR (COSY, HSQC) or X-ray crystallography (where applicable) resolves structural uncertainties. For instance, a derivative showed a singlet at δ 4.64 ppm for the benzyl group in ¹H NMR .
Q. How should researchers approach the purification of this compound when dealing with by-products or unreacted starting materials?
- Methodological Answer : Column chromatography with polar stationary phases (silica gel) and non-polar mobile phases (hexane/ethyl acetate gradients) effectively separates by-products. Recrystallization using ethanol or acetone can further enhance purity. For persistent impurities, preparative HPLC with a C18 column is recommended. Evidence shows that derivatives with trifluoromethyl groups require slower elution rates to prevent co-elution .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives in biological systems?
- Methodological Answer : SAR studies require systematic substitution at the benzene ring (e.g., electron-withdrawing groups like -Cl or -CF₃) and modification of the benzyl moiety. Biological activity is assessed via enzyme inhibition assays (e.g., NLRP3 inflammasome inhibition) or cellular uptake studies. For example, chloro-substituted analogs showed enhanced inhibitory potency due to improved hydrophobic interactions .
Q. What strategies are recommended for resolving contradictions in spectroscopic or chromatographic data encountered during analysis?
- Methodological Answer : Contradictory data (e.g., unexpected NMR splitting or MS adducts) should be addressed by repeating experiments under controlled conditions (dry solvents, inert atmosphere). Cross-validate with alternative techniques: IR for functional groups, HRMS for exact mass. Computational tools like density functional theory (DFT) can predict NMR chemical shifts to verify assignments .
Q. How can computational chemistry methods, such as molecular docking or QSAR modeling, predict the biological activity of this compound analogues?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins (e.g., NLRP3), while QSAR models correlate substituent properties (logP, polar surface area) with bioactivity. A study on sulfonamide inhibitors used CoMFA/CoMSIA to optimize steric and electrostatic contributions, achieving a predictive r² > 0.85 .
Q. What are the critical considerations in optimizing reaction conditions to scale up synthesis without compromising yield?
- Methodological Answer : Scaling up requires solvent sustainability (switch from DCM to toluene), catalyst recycling, and continuous flow reactors for exothermic reactions. Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps. A 73% yield was maintained at 10-g scale by controlling reaction temperature and agitation speed .
Q. How can researchers integrate kinetic and thermodynamic studies to elucidate the reaction mechanism of this compound formation?
- Methodological Answer : Perform variable-temperature NMR to track intermediate formation. Isothermal titration calorimetry (ITC) measures enthalpy changes, while Eyring plots determine activation parameters (Δ‡H, Δ‡S). For example, a two-step mechanism (nucleophilic attack followed by sulfonylation) was confirmed via kinetic isotope effects .
Q. What methodologies are effective in evaluating this compound as an enzyme inhibitor, and how should conflicting activity data be addressed?
- Methodological Answer : Use dose-response assays (IC₅₀ determination) and counter-screens against related enzymes to assess selectivity. Conflicting data (e.g., low activity in vitro but high cellular potency) may arise from prodrug activation or membrane permeability. Address this with metabolic stability assays (e.g., liver microsomes) .
Q. How should reproducibility in synthesis be ensured across different laboratories?
- Methodological Answer :
Standardize protocols using ICH guidelines (Q2 for analytical validation). Provide detailed descriptions of reaction conditions (e.g., "stirred at 0°C" vs. "ice-cooled"). Collaborative trials (e.g., round-robin testing) identify variables like humidity or reagent lot variations. A multi-lab study achieved <5% yield variance by specifying silica gel pore size and solvent grade .
Properties
IUPAC Name |
N-benzylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-10,14H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTPAOVVVLZLDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232531 | |
Record name | Benzenesulfonamide, N-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837-18-3 | |
Record name | N-(Phenylmethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=837-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N-benzyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 837-18-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, N-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonamide, N-benzyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.